molecular formula C8H15NO4S B1350175 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid CAS No. 51070-57-6

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

Cat. No. B1350175
CAS RN: 51070-57-6
M. Wt: 221.28 g/mol
InChI Key: SMVDAGFJQFGLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, also known as cysteinyl glycine or Cys-Gly, is a dipeptide containing two amino acids – cysteine and glycine1. It is a chemical compound with the molecular formula C8H15NO4S12.



Synthesis Analysis

The synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is not explicitly mentioned in the search results. However, it is known that this compound is a dipeptide, which suggests that it could be synthesized through peptide bond formation between the amino acids cysteine and glycine1.



Molecular Structure Analysis

The molecular structure of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid consists of a dioxothiolan ring attached to an amino butanoic acid moiety1. The molecular weight of this compound is 221.28 g/mol12.



Chemical Reactions Analysis

The specific chemical reactions involving 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid are not detailed in the search results. As a dipeptide, it could potentially undergo reactions typical of peptides, such as hydrolysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid are not detailed in the search results. However, its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol12.


Scientific Research Applications

Solvent Effects and Solubility

Research by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid, a compound with structural similarities to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, in various solvents highlights the importance of solvent choice in the purification process. This study provides insights into the solubility behaviors that could be applicable to similar compounds, aiding in the purification and application of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Synthetic Applications

The synthesis of derivatives, as explored by Slutskii and Bezuglyi (1993), involving 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid's structural framework, particularly focusing on the reactions of salts of condensed iminio-1,3-dithiolan and 1,1-dioxothiolan rings, provides a foundation for the development of novel compounds with potential applications in various fields (Slutskii & Bezuglyi, 1993).

Biochemical Applications

The work of Nitta et al. (2012) on a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, which bear structural resemblance to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors showcases the therapeutic potential of such derivatives in the treatment of conditions like type 2 diabetes (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).

Material Science Applications

The study by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, including structural analogs of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, highlights their use as green corrosion inhibitors for mild steel. This indicates the potential application of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid derivatives in protecting metals from corrosion, contributing to the sustainability of infrastructure (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Enzymatic and Microbial Production

Research on the enzymatic and microbial production of compounds structurally related to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, such as the work by Cann and Liao (2009) on pentanol isomer synthesis in engineered microorganisms, offers insights into biotechnological approaches for producing similar compounds. This could pave the way for sustainable production methods for derivatives of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid and their application in biofuels or pharmaceuticals (Cann & Liao, 2009).

Safety And Hazards

The safety and hazards associated with 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions of research on 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid are not explicitly mentioned in the search results. However, a related compound, 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid, has gained attention due to its potential biological activities and applications in various fields of research and industry4, suggesting that similar compounds could also have promising future applications.


properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-7(8(10)11)9-6-3-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVDAGFJQFGLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378199
Record name 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

CAS RN

51070-57-6
Record name 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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